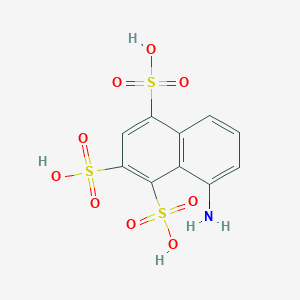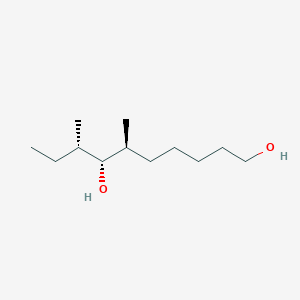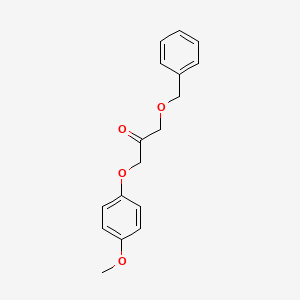![molecular formula C13H11ClN2S2 B14245808 4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide CAS No. 214359-40-7](/img/structure/B14245808.png)
4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide is an organic compound with the molecular formula C13H11ClN2S2 This compound is characterized by the presence of a pyridine ring substituted with a carbothioamide group and a chlorophenylmethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide typically involves the reaction of 4-chlorobenzyl mercaptan with 2-chloropyridine-3-carbothioamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Chlorophenyl)methylsulfanyl]pyrimidine-2-carbothioamide
- 4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carboxamide
Uniqueness
4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide is unique due to the presence of both a carbothioamide group and a chlorophenylmethylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
214359-40-7 |
|---|---|
Molekularformel |
C13H11ClN2S2 |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide |
InChI |
InChI=1S/C13H11ClN2S2/c14-10-3-1-9(2-4-10)8-18-11-5-6-16-12(7-11)13(15)17/h1-7H,8H2,(H2,15,17) |
InChI-Schlüssel |
YKSCNGXIPMQMSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=CC(=NC=C2)C(=S)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)
![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)


![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)


![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
